molecular formula C11H22O4 B8179369 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol

3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol

Cat. No.: B8179369
M. Wt: 218.29 g/mol
InChI Key: HVHZABRERYNJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol is an organic compound characterized by the presence of a tetrahydropyran ring and a propoxy group. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol typically involves the reaction of tetrahydropyran-2-ol with a suitable propoxy derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and propoxy group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol lies in its specific structural features, which confer distinct reactivity and applications compared to similar compounds .

Properties

IUPAC Name

3-[3-(oxan-2-yloxy)propoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c12-6-3-7-13-8-4-10-15-11-5-1-2-9-14-11/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZABRERYNJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.